molecular formula C22H22N2O4S2 B4185462 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide

4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide

Cat. No. B4185462
M. Wt: 442.6 g/mol
InChI Key: FMQYVQWSWRIXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of the mitochondrial enzyme complex I, which plays a critical role in energy production within cells.

Mechanism of Action

4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide acts as a potent inhibitor of the mitochondrial enzyme complex I, which is responsible for the production of ATP in cells. By inhibiting complex I, 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to oxidative stress and damage to cells, particularly in the brain, where cells are particularly vulnerable to oxidative damage.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide has been shown to induce Parkinsonism in animal models by selectively destroying dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop new treatments for the condition. 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide has also been shown to induce mitochondrial dysfunction and oxidative stress in other cell types, including neurons and cardiomyocytes.

Advantages and Limitations for Lab Experiments

4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide is a useful tool for studying the role of mitochondrial dysfunction in various disease states, particularly Parkinson's disease. It has been extensively studied and is well-characterized, making it a reliable tool for research. However, 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in some experimental models. Additionally, the use of 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide in animal models raises ethical concerns, as it can induce Parkinsonism and other neurological conditions.

Future Directions

There are several potential future directions for the use of 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide in research. One area of interest is the development of new treatments for Parkinson's disease and other neurological conditions that target mitochondrial dysfunction. 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide could also be used to study the role of oxidative stress and mitochondrial dysfunction in other disease states, such as cardiovascular disease and cancer. Additionally, new methods for synthesizing 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide and other related compounds could be developed to improve their effectiveness and reduce their toxicity.

Scientific Research Applications

4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide has been widely used in scientific research as a tool to study the role of mitochondrial dysfunction in various disease states, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide has been shown to induce Parkinsonism in animal models by selectively destroying dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop new treatments for the condition.

properties

IUPAC Name

4-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-16-14-20(29-21(16)17-6-3-2-4-7-17)22(25)23-18-8-5-9-19(15-18)30(26,27)24-10-12-28-13-11-24/h2-9,14-15H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQYVQWSWRIXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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